D-tyrosinate(2-)
Description
Historical Context and Significance of D-Amino Acids in Biological Systems
Initially, the world of biochemistry was considered to be homochiral, with the firm belief that proteins in living organisms were exclusively composed of L-amino acids. mdpi.com The discovery of D-amino acids, the non-superimposable mirror images or enantiomers of L-amino acids, was at first viewed as a biological anomaly. numberanalytics.com This perspective began to shift in the mid-20th century with the identification of D-amino acids as key components of bacterial cell walls. numberanalytics.comfrontiersin.org For instance, D-alanine and D-glutamate are integral to the structure of peptidoglycan, which provides structural integrity to bacteria. frontiersin.org
Further research, aided by the development of highly sensitive analytical techniques, revealed that D-amino acids are not confined to the microbial world but are present and functionally significant across diverse biological systems, including plants, invertebrates, and vertebrates. researchgate.netnih.gov In mammals, free D-amino acids such as D-serine and D-aspartate have been found to play crucial roles. numberanalytics.comnih.gov D-serine, for example, functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the brain, which are vital for synaptic plasticity, learning, and memory. numberanalytics.commdpi.comwikipedia.org The presence of D-amino acids has also been detected in various human tissues and fluids, where their altered levels are being explored as potential biomarkers for diseases. mdpi.commdpi.com This expanding body of knowledge challenges the early view of D-amino acids as "unnatural" molecules, highlighting their importance in health and disease. researchgate.net
Enantiomeric Considerations in Amino Acid Research
With the exception of the achiral glycine, all proteinogenic amino acids are chiral and can exist as either L- or D-enantiomers. mdpi.com These stereoisomers have the same chemical formula but differ in the three-dimensional arrangement of their atoms around the central alpha-carbon. This structural difference, known as chirality, is fundamental in biological systems, where molecular recognition is highly specific. Enzymes and receptors are typically stereospecific, meaning they preferentially interact with one enantiomer over the other.
In research, this enantiomeric specificity is a critical consideration. While L-tyrosine is the naturally occurring form incorporated into proteins during synthesis, D-tyrosine is frequently utilized in research and drug development. One significant application of D-amino acids, including D-tyrosine, is in the synthesis of peptide-based drugs. Peptides composed of L-amino acids are often rapidly broken down by proteolytic enzymes in the body. By strategically substituting L-amino acids with their D-counterparts, researchers can create synthetic peptides with increased resistance to this degradation, thereby enhancing their stability and half-life in plasma. For example, the inclusion of D-amino acids in synthetic opioid peptides rendered them more potent and long-lasting analgesics by inhibiting their breakdown. The distinct biological properties of enantiomers, such as D-tyrosine's reported ability to negatively regulate melanin (B1238610) synthesis by inhibiting tyrosinase activity, underscore the importance of enantiomeric purity and characterization in scientific studies. nih.govmedchemexpress.com
Chemical Speciation of Tyrosine Derivatives: Focus on D-Tyrosinate(2-) and Protonation States
The chemical behavior of tyrosine in solution is characterized by the ionization of its functional groups: the α-carboxylic acid group, the α-amino group, and the phenolic hydroxyl group on its side chain. The protonation state of these groups is dependent on the pH of the solution, giving rise to different ionic species.
Tyrosine has three pKa values corresponding to the dissociation of protons from these groups. The α-carboxyl group is the most acidic, followed by the α-ammonium group, and finally the phenolic hydroxyl group. At physiological pH (around 7.4), the carboxylic acid group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), resulting in a zwitterion.
The species D-tyrosinate(2-) represents the dianionic form of D-tyrosine, where all three functional groups have been deprotonated. This occurs under alkaline conditions. The formation of the various protonation states can be summarized as follows:
At very low pH (e.g., pH < 2): The carboxylic acid, amino group, and phenolic hydroxyl group are all protonated, resulting in a net positive charge (cationic form).
At alkaline pH (e.g., pH > 9.5): The amino group deprotonates. As the pH increases further, above the pKa of the phenolic group (around 10), the hydroxyl group loses its proton, forming the phenolate (B1203915) or tyrosinate ion. researchgate.netsigmaaldrich.com
At very high pH (e.g., pH > 10.5): Both the carboxylic acid and the phenolic hydroxyl group are deprotonated, in addition to the amino group being in its neutral form. This results in the dianion, D-tyrosinate(2-), which carries a net charge of -2.
The deprotonation of the phenolic hydroxyl group to form the tyrosinate species is of significant interest in protein chemistry, as this change can alter protein structure and function, and is involved in enzymatic reactions and signaling pathways. rsc.org
Data Tables
Table 1: Physicochemical Properties of D-Tyrosine
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid | nih.gov |
| Molecular Formula | C₉H₁₁NO₃ | nih.gov |
| Molecular Weight | 181.19 g/mol | nih.gov |
| CAS Number | 556-02-5 | nih.gov |
| Water Solubility | 0.479 mg/mL at 25 °C | ymdb.ca |
| LogP | -2.26 | ymdb.ca |
Table 2: Protonation States of Tyrosine and pKa Values
| Functional Group | pKa | State at pH 7 | State at pH > 10.5 |
| α-Carboxyl (-COOH) | ~2.20 | Deprotonated (-COO⁻) | Deprotonated (-COO⁻) |
| α-Amino (-NH₃⁺) | ~9.21 | Protonated (-NH₃⁺) | Neutral (-NH₂) |
| Phenolic Hydroxyl (-OH) | ~10.46 | Protonated (-OH) | Deprotonated (-O⁻) |
| Net Charge of Molecule | 0 (Zwitterion) | -2 (Dianion) | |
| (pKa values are for L-tyrosine but are expected to be very similar for D-tyrosine. Source: sigmaaldrich.com) |
Enzymatic Pathways of D-Amino Acid Metabolism
The metabolism of D-amino acids, including D-tyrosine, is a critical process in various organisms, from bacteria to mammals. This section delves into the key enzymatic pathways responsible for the breakdown and transformation of these molecules.
D-Amino Acid Oxidase (DAO) is a flavoenzyme that plays a crucial role in the catabolism of D-amino acids by catalyzing their oxidative deamination. wikipedia.orgnih.gov This process converts the D-amino acid into its corresponding α-keto acid, ammonia, and hydrogen peroxide. wikipedia.orgresearchgate.net DAO exhibits broad substrate specificity, with a notable activity towards neutral D-amino acids like D-tyrosine. wikipedia.org
In mammals, DAO is involved in regulating the levels of D-amino acid neurotransmitters in the brain and is essential for the catabolism of D-amino acids from endogenous synthesis, diet, or the gut microbiome. uniprot.org For instance, mutant mice lacking DAO activity show an accumulation of several D-amino acids, including D-tyrosine, in their tissues and body fluids. nih.gov While DAO is found in various tissues across different species, its distribution can vary. nih.govfrontiersin.org For example, it is present in the kidney, brain, and spinal cord of mice. nih.gov
Bacterial DAOs also play a significant role in the degradation of D-amino acids. tandfonline.com Some bacterial DAOs, like the one from Rubrobacter xylanophilus (RxDAO), show high activity towards D-tyrosine. tandfonline.comasm.org The hydrogen peroxide produced during the DAO-catalyzed reaction can have antimicrobial effects, contributing to the defense against bacterial infections. uniprot.org
The kinetic properties of DAO have been a subject of detailed investigation. The enzyme from the thermophilic bacterium Rubrobacter xylanophilus (RxDAO) has been shown to have a high affinity for branched-chain D-amino acids and also acts on D-tyrosine. asm.org However, D-tyrosine can also act as a substrate inhibitor for some DAOs, including RxDAO and human DAO, which means that at high concentrations, it can decrease the enzyme's catalytic rate. tandfonline.comresearchgate.net
The catalytic cycle of DAO involves two main half-reactions: a reductive half-reaction where the D-amino acid is oxidized and the FAD cofactor is reduced, and an oxidative half-reaction where the reduced flavin is re-oxidized by molecular oxygen. researchgate.net Studies involving site-directed mutagenesis of pig kidney DAO have provided insights into the roles of specific amino acid residues, such as Tyrosine 224 and Tyrosine 228, in the catalytic mechanism, particularly in the reductive half-reaction. nih.gov
Table 1: Kinetic Parameters of RxDAO for Various D-Amino Acids
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) |
|---|---|---|---|
| D-Tyrosine | 0.04 ± 0.01 | 37 ± 1 | 930 |
| D-Valine | 0.11 ± 0.01 | 48 ± 1 | 440 |
| D-Leucine | 0.04 ± 0.01 | 46 ± 1 | 1200 |
| D-Isoleucine | 0.08 ± 0.01 | 41 ± 1 | 510 |
Data sourced from studies on Rubrobacter xylanophilus DAO. asm.org
In addition to oxidases, D-amino acid transaminases (DAATs) and racemases are key enzymes in the metabolism of D-amino acids in microbial systems. bac-lac.gc.ca DAATs, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a D-amino acid to a α-keto acid, producing a new D-amino acid and a new α-keto acid. mdpi.com These enzymes are found in bacteria and are involved in processes like the synthesis of components for the bacterial cell wall. mdpi.comnih.gov
While some bacteria utilize specific racemases to directly convert L-amino acids to their D-enantiomers, others, particularly Bacillus species, employ DAATs for the synthesis of a broad range of D-amino acids. nih.gov For example, the DAAT from Bacillus sphaericus can synthesize various D-amino acids using D-alanine as the amino donor. nih.gov Some bacteria have even been found to possess both a DAAT and a glutamate (B1630785) racemase, providing two distinct pathways for D-glutamate biosynthesis. nih.gov
Racemases, on the other hand, catalyze the interconversion of L- and D-enantiomers of amino acids. bac-lac.gc.ca Alanine racemases are particularly widespread in both Gram-positive and Gram-negative bacteria. tandfonline.com Some bacteria also possess "broad spectrum racemases" that can act on a wide variety of L-amino acids. tandfonline.com
Kinetic and Mechanistic Investigations of DAO with D-Tyrosine as a Substrate
Interactions with Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step in protein synthesis. oup.com This section explores the interaction of D-tyrosine with tyrosyl-tRNA synthetase (TyrRS).
Tyrosyl-tRNA synthetase (TyrRS) is capable of activating both L-tyrosine and D-tyrosine. nih.govnih.gov The activation process involves the formation of an enzyme-bound tyrosyl-adenylate intermediate from the reaction of tyrosine with ATP. nih.govnih.gov Although TyrRS can activate D-tyrosine, it does so with a lower efficiency compared to L-tyrosine. nih.govoup.com
Table 2: Comparison of Kinetic Parameters for the Activation of L- and D-Tyrosine by B. stearothermophilus TyrRS
| Substrate | Kd (µM) | k3 (s-1) | k3/Kd (s-1·µM-1) |
|---|---|---|---|
| L-Tyrosine | 12 | 38 | 3.2 |
| D-Tyrosine | 102 | 13 | 0.13 |
Data from pre-steady-state kinetic analysis. nih.govnih.gov
The formation of D-tyrosyl-tRNA (D-Tyr-tRNATyr) is a potential error in protein synthesis that can be detrimental to the cell. frontiersin.org To prevent the incorporation of D-amino acids into proteins, organisms have evolved proofreading and editing mechanisms. oup.com
A key enzyme in this process is D-aminoacyl-tRNA deacylase (DTD), which specifically hydrolyzes the ester bond between a D-amino acid and its tRNA. frontiersin.orgnih.gov DTD acts as a crucial quality control checkpoint, ensuring the homochirality of proteins. nih.govelifesciences.org The enzyme is highly conserved across different domains of life and is essential for preventing the toxicity associated with the accumulation of D-aminoacyl-tRNAs. frontiersin.orgelifesciences.org
Studies have shown that DTD efficiently deacylates D-Tyr-tRNATyr while showing no significant activity towards L-Tyr-tRNATyr, highlighting its stringent stereospecificity. elifesciences.org The mechanism of DTD involves recognizing the specific chirality of the amino acid and catalyzing the hydrolysis of the ester linkage, thereby releasing the tRNA to be correctly charged with an L-amino acid. frontiersin.org
Microbial Physiology and Ecosystemic Roles
D-Tyrosine as a Metabolite in Bacterial Species (e.g.,Escherichia coli)
D-tyrosine, the D-isomer of tyrosine, plays a notable role in the metabolism of various bacterial species, including the well-studied Escherichia coli. nih.gov While L-amino acids are the primary building blocks of proteins, the presence and metabolism of D-amino acids are crucial for bacterial physiology. In E. coli, the enzyme tyrosyl-tRNA synthetase can esterify tRNA(Tyr) with D-tyrosine, forming D-Tyr-tRNA(Tyr). nih.gov However, the accumulation of D-aminoacyl-tRNAs can be toxic to the bacterium. nih.gov To counteract this, E. coli possesses a specific deacylase that hydrolyzes D-Tyr-tRNA(Tyr), preventing its harmful buildup. nih.govnih.gov Inactivation of the gene encoding this deacylase, dtd, leads to increased toxicity from D-tyrosine, as well as other D-amino acids like D-tryptophan and D-aspartic acid. nih.gov This is because the accumulation of D-Tyr-tRNA(Tyr) can lead to a starvation for L-Tyr-tRNA(Tyr), which is essential for protein synthesis. nih.gov
Research has shown that in E. coli cells lacking the deacylase, a significant portion of the total tRNA(Tyr) pool can be converted to D-Tyr-tRNA(Tyr) in the presence of D-tyrosine. nih.gov The bacterium has developed mechanisms to cope with the presence of D-tyrosine, highlighting its metabolic significance. The ability of E. coli to metabolize D-tyrosine is part of a broader system for managing D-amino acids, which are present in various environments. nih.gov
| Bacterial Species | Role of D-Tyrosine | Key Enzymes/Genes | Reference |
|---|---|---|---|
| Escherichia coli | Metabolized, but can be toxic if D-Tyr-tRNA(Tyr) accumulates. | Tyrosyl-tRNA synthetase, D-Tyr-tRNA(Tyr) deacylase (dtd) | nih.govnih.gov |
| Bacillus subtilis | Involved in biofilm disassembly. | Not specified | frontiersin.org |
| Pseudomonas aeruginosa | Inhibits biofilm formation. | Not specified | medchemexpress.commdpi.com |
Mechanisms of D-Tyrosine-Mediated Biofilm Inhibition and Dispersal
D-tyrosine has been identified as a key molecule in the regulation of bacterial biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov These biofilms are notoriously resistant to antimicrobial agents and pose significant challenges in various medical and industrial settings. rsc.org
The mechanisms by which D-tyrosine inhibits biofilm formation and promotes dispersal are multifaceted. One proposed mechanism involves the interference with the localization of proteins essential for biofilm integrity. frontiersin.org For instance, in Bacillus subtilis, a mixture of D-amino acids including D-tyrosine was found to trigger the disassembly of biofilms by causing the release of a key protein component of the matrix. frontiersin.org It is suggested that D-tyrosine may integrate into the peptidoglycan of the bacterial cell wall, altering its structure and preventing the proper anchoring of surface proteins required for biofilm formation. frontiersin.org
Furthermore, studies have shown that D-tyrosine can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm development. nih.gov This effect is thought to be related to changes in the surface properties of the bacterial cells, making them more repulsive to surfaces. nih.gov The impact of D-tyrosine on EPS production can be species-specific; for example, it has been observed to decrease extracellular protein in Pseudomonas aeruginosa biofilms while increasing it in B. subtilis biofilms. frontiersin.orgresearchgate.net
| Bacterial Species | Effect of D-Tyrosine on Biofilm | Proposed Mechanism | Reference |
|---|---|---|---|
| Bacillus subtilis | Triggers disassembly | Interference with TasA amyloid fiber anchoring | frontiersin.org |
| Pseudomonas aeruginosa | Inhibits formation | Reduction in extracellular protein | frontiersin.orgmedchemexpress.com |
| Staphylococcus aureus | Inhibits formation | Prevents protein localization on the cell surface | frontiersin.org |
| Escherichia coli | Inhibits adhesion | Increases repulsive forces between cell and surface | nih.gov |
Synergistic Effects of D-Tyrosine in Antimicrobial Strategies
The ability of D-tyrosine to disrupt biofilms has led to investigations into its synergistic effects with conventional antimicrobial agents. Biofilms are known to be significantly more resistant to antibiotics than their planktonic (free-swimming) counterparts. rsc.org By breaking down the biofilm structure, D-tyrosine can potentially increase the susceptibility of the embedded bacteria to antibiotics.
Studies have demonstrated that combining D-tyrosine with antibiotics can lead to enhanced antimicrobial efficacy. For example, the combination of D-tyrosine and the antibiotic ciprofloxacin (B1669076) showed a synergistic effect against multidrug-resistant Pseudomonas aeruginosa both in laboratory settings and in a zebrafish infection model. ajol.infoajol.info This synergy is thought to arise from D-tyrosine's ability to disperse the biofilm, allowing the antibiotic to better penetrate and act on the bacterial cells. ajol.info The use of D-tyrosine in combination with antibiotics could potentially reduce the required antibiotic dosage, which may help in mitigating the development of antibiotic resistance. ajol.info
The synergistic potential of D-tyrosine has also been explored with other biocides. For instance, D-tyrosine was found to enhance the effectiveness of tetrakis hydroxymethyl phosphonium (B103445) sulfate (B86663) (THPS) in controlling sulfate-reducing bacteria (SRB) biofilms. researchgate.net
| Antimicrobial Agent | Target Organism | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Ciprofloxacin | Pseudomonas aeruginosa | Increased antimicrobial efficacy, reduced required dose | ajol.infoajol.info |
| Tetracycline and Amikacin | Avian pathogenic Escherichia coli | Enhanced bacterial sensitivity | frontiersin.org |
| Tetrakis hydroxymethyl phosphonium sulfate (THPS) | Sulfate-reducing bacteria (SRB) | Enhanced biocide efficacy against biofilms | researchgate.net |
Broader Physiological and Metabolic Contexts
Comprehensive Tyrosine Metabolic Pathways in Diverse Organisms
Tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid phenylalanine. wikipedia.org However, in plants and most microorganisms, tyrosine is synthesized de novo through the shikimate pathway, with chorismate being a key intermediate. wikipedia.orgfrontiersin.orgd-nb.info From chorismate, two primary routes lead to tyrosine synthesis. The prephenate pathway, common in bacteria, involves the conversion of chorismate to prephenate and then to 4-hydroxyphenylpyruvate, which is finally transaminated to tyrosine. frontiersin.org The arogenate pathway, prevalent in plants, involves the conversion of prephenate to arogenate, which is then converted to tyrosine. frontiersin.orgfrontiersin.org
Once synthesized, tyrosine serves as a precursor for a wide array of biologically important molecules. nih.gov In animals, it is fundamental for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones. nih.gov In many organisms, tyrosine is a precursor for the pigment melanin. nih.gov The catabolism of tyrosine ultimately leads to the formation of fumarate (B1241708) and acetoacetate, which can enter central metabolic pathways. nih.gov
The metabolism of tyrosine is also influenced by the gut microbiota. creative-proteomics.com Intestinal bacteria can metabolize tyrosine to produce various compounds, such as p-cresol (B1678582) and 4-ethylphenol, which can then be absorbed by the host and further metabolized. frontiersin.orgresearchgate.net
Regulation of Melanin Synthesis through Tyrosinase Inhibition by D-Tyrosine
Melanin is the primary pigment responsible for skin, hair, and eye color in humans and plays a crucial role in protecting the skin from harmful ultraviolet (UV) radiation. The synthesis of melanin, or melanogenesis, is a complex process initiated by the enzyme tyrosinase, which catalyzes the oxidation of L-tyrosine to dopaquinone. mdpi.com
Interestingly, D-tyrosine has been shown to act as a negative regulator of melanin synthesis. nih.gov Unlike its L-isomer, which is the substrate for tyrosinase, D-tyrosine competitively inhibits the enzyme's activity. nih.gov This inhibition leads to a dose-dependent reduction in melanin content in human melanoma cells and primary melanocytes. nih.gov Research has confirmed that D-tyrosine can effectively inhibit melanogenesis induced by common stimuli such as alpha-melanocyte-stimulating hormone (α-MSH) and UV radiation. nih.govresearchgate.net
The inhibitory effect of D-tyrosine on tyrosinase has been demonstrated in various models, including 3D human skin models, where it reduced melanin synthesis in the epidermal basal layer. nih.govresearchgate.net This property has led to the exploration of D-tyrosine and peptides containing D-tyrosine as potential agents for cosmetic applications aimed at reducing skin pigmentation. researchgate.netnih.gov
| Model System | Effect of D-Tyrosine | Mechanism of Action | Reference |
|---|---|---|---|
| Human MNT-1 melanoma cells | Reduced melanin content | Competitive inhibition of tyrosinase | nih.gov |
| Primary human melanocytes | Reduced melanin content | Competitive inhibition of tyrosinase | nih.gov |
| 3D human skin model | Reduced melanin synthesis in epidermal basal layer | Inhibition of tyrosinase activity | nih.govresearchgate.net |
Here is the English article focusing on the chemical compound “D-tyrosinate(2-)”.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3-2 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-oxidophenyl)propanoate |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2/t8-/m1/s1 |
InChI Key |
OUYCCCASQSFEME-MRVPVSSYSA-L |
SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)[O-])N)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Biological Transformations of D Tyrosine and Its Ionic Forms
Contributions to Aromatic Amino Acid Metabolic Processes
The metabolism of aromatic amino acids—phenylalanine, tryptophan, and tyrosine—encompasses the chemical reactions and pathways involving these essential building blocks of proteins. nih.govebi.ac.uk While most organisms synthesize proteins using the L-isomers of amino acids, the D-isomers, including D-tyrosine, are also present in nature and participate in specific metabolic events. frontiersin.orgwikipedia.org In animals, aromatic amino acids are precursors to a host of biologically active compounds like neurotransmitters and hormones. nih.gov Plants and microorganisms, however, can synthesize their own aromatic amino acids through pathways like the shikimate pathway, which produces chorismate as a common intermediate. frontiersin.orgwikipedia.orguniprot.org
D-tyrosine, the enantiomer of the more common L-tyrosine, is not a standard proteinogenic amino acid encoded by the universal genetic code. ontosight.ainih.gov However, it is found in various organisms and can be synthesized from L-tyrosine by the action of racemase enzymes. ontosight.ai Once formed, D-tyrosine and its ionic forms, such as D-tyrosinate(2-), can influence or participate in aromatic amino acid metabolic pathways, often by acting as a modulator or as a substrate for specific enzymatic transformations. frontiersin.orgnih.gov
One of the most well-documented contributions of D-tyrosine to aromatic amino acid metabolism is its role as a metabolic inhibitor. nih.gov Research on Bacillus subtilis has shown that D-tyrosine can potently inhibit the growth of certain strains. nih.gov This inhibition is directly linked to the regulation of the tyrosine biosynthetic pathway. nih.gov Specifically, D-tyrosine interferes with the enzyme prephenate dehydrogenase, a key component in the synthesis of L-tyrosine from prephenate. nih.gov This enzyme is normally subject to feedback inhibition by the final product, L-tyrosine, to regulate its own synthesis. nih.gov The D-isomer mimics this effect, halting the pathway. nih.gov A mutant strain of B. subtilis resistant to D-tyrosine was found to have a prephenate dehydrogenase enzyme that was insensitive to this feedback inhibition. nih.gov
| Strain | Characteristic | Observation |
|---|---|---|
| Wild Type (Strain 168) | Growth in presence of D-Tyrosine | Potent growth inhibition |
| Wild Type (Strain 168) | Prephenate Dehydrogenase Activity | Subject to feedback inhibition by L-Tyrosine |
| D-Tyrosine-Resistant Mutant | Growth in presence of D-Tyrosine | Resistant to inhibition |
| D-Tyrosine-Resistant Mutant | Metabolic Output | Excreted L-Tyrosine |
| D-Tyrosine-Resistant Mutant | Prephenate Dehydrogenase Activity | Insensitive to feedback inhibition by L-Tyrosine |
Beyond acting as a regulatory inhibitor, D-tyrosine can also serve as a substrate in specific biological transformations, leading to the formation of N-acylated aromatic amino acids. frontiersin.org For instance, a GNAT-related (Gcn5-related N-acetyltransferase) enzyme has been described that catalyzes the formation of N-acetyl-D-tyrosine and N-succinoyl-D-tyrosine from D-tyrosine and either acetyl-CoA or succinoyl-CoA, respectively. frontiersin.org These transformations represent a distinct metabolic fate for D-tyrosine. frontiersin.org Furthermore, D-tyrosine is a precursor in the biosynthesis of certain fungal metabolites, such as gymnastatin N, a cytotoxic compound. frontiersin.org The proposed final step in this process is a reaction between D-tyrosine and an acyl-CoA catalyzed by an acyltransferase. frontiersin.org
| Enzyme/Process | Substrates | Product(s) | Organism/Context |
|---|---|---|---|
| GNAT-related enzyme | D-Tyrosine, Acetyl-CoA | N-acetyl-D-tyrosine | General enzymatic activity described |
| GNAT-related enzyme | D-Tyrosine, Succinoyl-CoA | N-succinoyl-D-tyrosine | General enzymatic activity described |
| Acyltransferase (putative) | D-Tyrosine, (2E,4E,6R)-4,6-dimethyl-2,4-dodecadienoyl-CoA | Gymnastatin N | Fungal cytotoxic metabolite biosynthesis |
These findings illustrate that D-tyrosine, and by extension its ionic form D-tyrosinate(2-), contributes to the broader landscape of aromatic amino acid metabolism not as a primary building block for proteins, but as a specialized molecule involved in regulation and the synthesis of secondary metabolites. frontiersin.orgnih.gov
Coordination Chemistry and Metal Ion Interactions of D Tyrosinate 2
Ligand Characteristics and Coordination Modes
D-tyrosinate(2-) is a multifunctional ligand capable of engaging metal ions through several potential binding sites. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction pH, and the presence of other ancillary ligands.
D-tyrosinate(2-) possesses three primary donor sites: the nitrogen atom of the α-amino group, and the oxygen atoms of the carboxylate and phenolate (B1203915) groups. This arrangement allows it to function as a multidentate ligand, most commonly as a bidentate or tridentate chelator.
Bidentate Chelation: The most prevalent coordination mode for tyrosine and its derivatives involves chelation through the α-amino nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring with the metal center. mdpi.comresearchgate.net This (N,O)-coordination is a common feature in complexes with various transition metals. researchgate.net
Tridentate Chelation: When the phenolic hydroxyl group is deprotonated to form a phenolate, it becomes a potent donor atom. In this dianionic form, D-tyrosinate(2-) can act as a tridentate ligand, binding a single metal center via the amine nitrogen, a carboxylate oxygen, and the phenolic oxygen. ajol.infonih.gov This mode is often seen in Schiff base derivatives of tyrosine, where the ligand coordinates through the phenolic oxygen, imine nitrogen, and a carboxylate oxygen. rjpbcs.com
Bridging Coordination: The carboxylate group is inherently capable of acting as a bridge between two metal centers. mdpi.com It can coordinate in a syn-anti fashion, connecting adjacent metal ions to form dimeric or polymeric structures. mdpi.com This bridging capability, combined with the primary chelation, allows for the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. For instance, in the [Cu(L–Tyr)₂]n polymer, the structure organizes into a 1D chiral chain through an exobidentate O–C–O carboxyl bridge. mdpi.com
The interplay of these modes allows D-tyrosinate(2-) to generate a diverse range of coordination architectures, from simple mononuclear complexes to intricate coordination polymers. mdpi.comresearchgate.net
The stereochemistry of a ligand is a critical determinant of the three-dimensional structure of its metal complexes. uou.ac.in The presence of a single, fixed chiral center at the α-carbon in D-tyrosine ((2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid) has profound implications for the resulting coordination compounds. nih.gov
The stereochemical constraints imposed by the D-configuration can also affect the packing of molecules in the crystal lattice. The specific arrangement of the bulky 4-hydroxybenzyl side chain is fixed, which can influence intermolecular interactions like hydrogen bonding and π-π stacking, thereby guiding the formation of specific supramolecular architectures. sioc-journal.cn The geometry around the metal center, such as a distorted octahedron, can be influenced by the steric demands and fixed spatial orientation of the D-tyrosinate ligand. researchgate.net
Chelation Properties of D-Tyrosinate(2-) through Carboxylate, Amine, and Phenolic Oxygen Donor Atoms
Synthesis and Structural Elucidation of Metal-D-Tyrosinate Complexes
The preparation and characterization of metal-tyrosinate complexes involve standard synthetic techniques in coordination chemistry, followed by comprehensive structural and spectroscopic analysis to determine the precise arrangement of atoms and the nature of the metal-ligand bonding.
The synthesis of metal complexes with D-tyrosinate generally involves the reaction of a suitable metal salt with D-tyrosine in a solvent. researchgate.netekb.eg The choice of solvent, temperature, and pH are crucial parameters that control the outcome of the reaction.
Common methodologies include:
Solution-Based Synthesis: A straightforward method involves dissolving the metal salt (e.g., chlorides, sulfates, or acetates) and D-tyrosine in a suitable solvent, often water or an alcohol-water mixture. ajol.infoekb.eg The pH is often adjusted with a base to deprotonate the carboxylic acid and/or phenolic hydroxyl groups, facilitating coordination. The resulting complex may precipitate from the solution or be isolated by slow evaporation of the solvent. researchgate.net
Hydrothermal/Solvothermal Synthesis: For the preparation of robust coordination polymers, hydrothermal or solvothermal methods can be employed. These reactions are carried out in a sealed vessel at elevated temperatures and pressures, which can promote the formation of crystalline, extended structures that may not be accessible under ambient conditions.
Schiff Base Condensation: D-tyrosine can be first reacted with an aldehyde or ketone (e.g., salicylaldehyde) to form a Schiff base ligand. ajol.info This new, larger ligand is then reacted with a metal salt. This approach introduces additional donor atoms and steric bulk, leading to complexes with different coordination geometries and properties. ajol.inforjpbcs.com
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of crystalline coordination compounds. uhu-ciqso.esnih.gov This technique provides precise information on bond lengths, bond angles, coordination geometry, and the packing of molecules in the crystal lattice. uhu-ciqso.es
For a metal-D-tyrosinate complex, SC-XRD analysis can reveal:
The coordination number and geometry of the metal ion (e.g., octahedral, square planar, tetrahedral). sioc-journal.cn
The specific atoms of the D-tyrosinate(2-) ligand that are bonded to the metal. mdpi.com
The precise bond distances between the metal and the donor atoms (M-N, M-O). researchgate.net
The conformation of the chelate rings.
The absolute stereochemistry of the complex, confirming the retention of the D-configuration.
The nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, that build the supramolecular structure. sioc-journal.cn
An example of crystallographic data obtained for a related oxovanadium(IV) complex with an L-tyrosine Schiff base ligand is presented below. A D-tyrosine derivative would be expected to form a crystal with similar unit cell parameters but potentially in a different chiral space group.
Table 1: Example Crystallographic Data for [VO(Naph-L-Tyr)(Phen)]·CH₃OH Data from a related L-tyrosine complex
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (nm) | 1.00023(11) |
| b (nm) | 1.13478(12) |
| c (nm) | 1.34076(15) |
| α (°) | 108.118(2) |
| β (°) | 96.3920(10) |
| γ (°) | 92.4010(10) |
| Volume (nm³) | 1.4326(3) |
| Source: sioc-journal.cn |
Spectroscopic techniques are essential for characterizing coordination complexes, especially when single crystals are not available. They provide valuable insights into the coordination environment of the metal ion and confirm the binding of the ligand. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups involved in coordination. biocompare.com The coordination of D-tyrosinate to a metal ion leads to characteristic shifts in the vibrational frequencies of its functional groups. Key vibrational bands to monitor include:
COO⁻ Group: The asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group are particularly informative. The separation between these two bands (Δν) can help distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. mdpi.comnih.gov For instance, a Δν value greater than 110 cm⁻¹ can indicate bidentate bridging coordination. mdpi.com
NH₂ Group: The N-H stretching and bending vibrations will shift upon coordination to a metal center.
Phenolic C-O Group: A shift in the C-O stretching vibration of the phenol (B47542) ring indicates the involvement of the phenolic oxygen in coordination.
New Bands: The appearance of new bands in the far-infrared region (typically < 500 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination. researchgate.net
UV-Vis and Near-Infrared (NIR) Spectroscopy: Electronic spectroscopy in the UV-Vis and NIR regions is used to study the electronic transitions within the complex, which are sensitive to the geometry and nature of the metal's d-orbitals. wikipedia.orgnih.gov For complexes of transition metals with unfilled d-orbitals, d-d transitions often appear in the visible or NIR region. mdpi.com The energy and intensity of these bands can be interpreted using ligand field theory to determine the coordination geometry (e.g., octahedral vs. tetrahedral) and to calculate ligand field parameters like Dq (the crystal field splitting parameter). researchgate.net Charge transfer bands (ligand-to-metal or metal-to-ligand) typically occur at higher energies in the UV region. nih.gov
Table 2: Example Spectroscopic Data for Metal-Tyrosinate Complexes
| Technique | Complex Type | Observed Feature | Interpretation |
| FT-IR | Organotin(IV) Carboxylate | Δν (νₐsym(COO) - νₛym(COO)) | Distinguishes between chelating and bridging bidentate coordination. nih.gov |
| FT-IR | Cu(II)-dibromo-L-Tyr Polymer | Δν = 183 cm⁻¹ | Consistent with bidentate bridging coordination of the carboxylate group. mdpi.com |
| UV-Vis-NIR | Cu(II)-dibromo-L-Tyr Polymer | Broad, asymmetric band (9000-21500 cm⁻¹) | d-d transitions for Cu(II) in a distorted octahedral environment. mdpi.com |
| UV-Vis-NIR | Ni(II)-L-Tyr-Imidazole | Bands at ~10500-27700 cm⁻¹ | Used to calculate crystal field parameters (Dq, B) for the octahedral Ni(II) center. researchgate.net |
| Note: Data is often derived from L-tyrosine complexes but demonstrates the principles applicable to D-tyrosinate complexes. |
Single-Crystal X-ray Diffraction Analysis of Complex Structures
Redox Chemistry Involving Tyrosinate Species in Biological and Model Systems
The redox chemistry of tyrosinate, the deprotonated form of tyrosine, is fundamental to a wide array of biological processes. The ability of the phenol side chain to undergo one-electron oxidation to form a neutral tyrosyl radical makes it a crucial participant in high-potential electron transfer reactions. nih.govnih.gov This reactivity is harnessed in various enzymes where tyrosyl radicals act as key intermediates. core.ac.ukacs.org While biological systems exclusively use the L-enantiomer, the core principles of the tyrosinate moiety's redox chemistry are applicable to the D-form, D-tyrosinate(2-). The dianionic state, D-tyrosinate(2-), implies deprotonation of both the carboxylic acid and the phenolic hydroxyl group. The oxidation of the phenolate group is a central feature of its chemical reactivity.
Formation and Reactivity of Tyrosyl Radicals in Electron Transfer Chains (e.g., Photosystem II)
The formation of a tyrosyl radical (Tyr•) from tyrosine involves the removal of an electron and a proton from its phenolic side chain. This process is critical in enzymes that mediate long-range electron transfer. core.ac.ukacs.org A prime example is Photosystem II (PSII), a protein complex in plants, algae, and cyanobacteria that catalyzes the light-driven oxidation of water. acs.org PSII contains two redox-active tyrosine residues, TyrZ and TyrD, which are symmetrically positioned but have vastly different functions and kinetic properties. core.ac.ukpnas.org
TyrZ (D1-Tyr161): This residue is a crucial intermediate in the main electron transfer pathway of PSII. acs.org Upon illumination, a chlorophyll (B73375) complex called P680 is photo-oxidized to P680•+. pnas.org TyrZ rapidly reduces this highly oxidizing species, donating an electron on a nanosecond to microsecond timescale to form the TyrZ• radical. acs.orgpnas.org The TyrZ• radical is a powerful oxidant (with an estimated redox potential of 0.9–1.0 V) and subsequently extracts an electron from the manganese-calcium cluster (Mn4CaO5), the catalytic site of water oxidation. acs.orgpnas.org This process links the one-electron photochemistry at the reaction center with the four-electron chemistry of water splitting. acs.org The lifetime of TyrZ• is very short, ranging from microseconds to milliseconds, as it is quickly reduced by the manganese cluster. acs.org
TyrD (D2-Tyr160): In contrast to the catalytically essential TyrZ, TyrD is an auxiliary redox-active tyrosine that is not directly involved in the main pathway of water oxidation. pnas.orgpnas.org Once oxidized, the TyrD• radical is remarkably stable, with a lifetime of hours to days. pnas.org It is not kinetically competent for the primary enzymatic function. pnas.org However, TyrD is believed to play roles in the assembly of the manganese cluster and in protecting the system from oxidative damage by oxidizing over-reduced states of the cluster. pnas.org The slow redox kinetics and high stability of TyrD• are attributed to its hydrophobic environment and a complex proton transfer pathway linked to water molecule movement. pnas.orgnih.gov
The distinct reactivity of TyrZ and TyrD, despite their structural similarity, highlights the profound influence of the local protein environment on the function of redox-active tyrosines. core.ac.uknih.gov
Table 1: Properties of Tyrosyl Radicals in Photosystem II
| Property | TyrZ (D1-Tyr161) | TyrD (D2-Tyr160) |
| Function | Primary electron donor to P680•+, oxidizes Mn cluster | Auxiliary redox component, photoprotection, Mn cluster assembly |
| Kinetics | Rapid oxidation (ns-µs), rapid reduction (µs-ms) acs.orgpnas.org | Slow oxidation, very slow reduction (hours-days) pnas.orgnih.gov |
| Redox Potential | High (approx. +900 to +1000 mV) pnas.orgacs.org | Lower than TyrZ (approx. +700 to +800 mV) acs.org |
| Stability of Radical | Short-lived intermediate acs.org | Extremely stable pnas.org |
| H-bonding Partner | D1-His190 pnas.org | D2-His189 pnas.org |
Proton-Coupled Electron Transfer (PCET) Mechanisms Involving Deprotonated Tyrosine
PCET can proceed through several mechanisms, primarily distinguished by whether the electron and proton transfer are sequential or concerted.
Stepwise Mechanisms (Proton-First or Electron-First):
Proton Transfer followed by Electron Transfer (PTET): TyrOH first deprotonates to form the tyrosinate anion (TyrO⁻), which is then oxidized. This pathway is favored at high pH, where the tyrosinate form is more prevalent. acs.org The rate of the reaction shows a strong dependence on pH, typically increasing by an order of magnitude per pH unit increase. acs.org
Electron Transfer followed by Proton Transfer (ETPT): TyrOH is first oxidized to a highly acidic radical cation (TyrOH•+), which then rapidly deprotonates. This mechanism is generally less common for tyrosine in biological systems due to the high energy of the radical cation intermediate.
Concerted Mechanism (CEPT): The electron and proton are transferred in a single kinetic step. This pathway is often favored at lower pH and can be identified by a weak pH dependence and a significant kinetic isotope effect (KIE), where substituting the phenolic proton with deuterium (B1214612) slows the reaction. acs.orgresearchgate.net
The dominant mechanism depends on several factors, including the solution pH, the redox potential of the oxidant, and the availability and nature of proton acceptors in the vicinity. diva-portal.org In model systems, studies have shown a switch from a concerted mechanism at low pH to a stepwise PTET mechanism at high pH. acs.org The protein environment plays a critical role in dictating the PCET mechanism by controlling the accessibility of proton acceptors, such as water molecules or basic amino acid residues like histidine. pnas.orgnih.gov
Environmental and Structural Factors Influencing Tyrosinate Redox Potentials
The redox potential of the TyrOH/TyrO• couple is not fixed but is finely tuned by its local environment within a protein. This modulation is essential for directing electron transfer pathways and controlling catalytic activity. core.ac.ukacs.org Key factors include hydrogen bonding, electrostatics, and solvent exposure.
Hydrogen Bonding: The presence and strength of hydrogen bonds to the tyrosine's phenolic group significantly impact its redox potential. A hydrogen bond to a proton-accepting group (like the nitrogen on a histidine) can stabilize the protonated state (TyrOH), making oxidation more difficult and thus increasing the redox potential. nih.gov Conversely, a hydrogen bond can facilitate the proton transfer part of a PCET reaction, influencing the kinetics. nih.govnih.gov
Local Electrostatics: The electrostatic environment created by nearby charged or polar amino acid residues can substantially alter the redox potential. acs.orgwordpress.com Proximity to positive charges or the interior of a hydrophobic protein environment tends to disfavor the formation of the oxidized radical cation intermediate, thereby increasing the formal potential. acs.orgwordpress.com Conversely, nearby negative charges can stabilize a more oxidized state, lowering the redox potential. wordpress.com
Solvent Accessibility and Polarity: The degree of solvent exposure affects the dielectric environment around the tyrosine residue. Buried tyrosines in a nonpolar protein interior generally have higher redox potentials than those exposed to the polar aqueous solvent. acs.org Computational studies have shown that hydrogen bonding to water molecules can increase the proton-coupled redox potential by 100-250 mV. nih.gov
Peptide Structure: The position of a tyrosine within a peptide sequence can influence its redox chemistry. Studies on dipeptides have shown that the redox potential can be modulated by perturbations of the nearby amino and amide groups upon oxidation, suggesting that spin density from the tyrosyl radical can delocalize into the peptide backbone in a sequence-dependent manner. core.ac.uknih.govacs.org
These factors collectively allow proteins to fine-tune the redox properties of tyrosine residues, enabling them to perform specific functions, as exemplified by the different roles of TyrZ and TyrD in Photosystem II. core.ac.uk
Table 2: Factors Influencing Tyrosine Redox Potential
| Factor | Influence on Redox Potential | Mechanism |
| Hydrogen Bonding | Increases potential | Stabilization of the reduced, protonated state (TyrOH). nih.gov |
| Positive Charges Nearby | Increases potential | Electrostatic destabilization of the oxidized state. wordpress.com |
| Negative Charges Nearby | Decreases potential | Electrostatic stabilization of the oxidized state. wordpress.com |
| Hydrophobic Environment | Increases potential | Disfavors charge separation and stabilizes the neutral ground state. acs.orgwordpress.com |
| Electron-withdrawing Groups | Increases potential | Destabilizes the electron-rich phenolate, making oxidation harder. plos.org |
| Proton Acceptor Availability | Affects kinetics and mechanism | Facilitates the proton transfer step in PCET. pnas.orgnih.gov |
Advanced Methodologies for Research on D Tyrosinate 2
Spectroscopic Techniques for Characterization
Spectroscopy is a cornerstone for the empirical study of D-tyrosinate(2-), offering a suite of tools to observe its behavior in various states and environments.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of chemical species with unpaired electrons, such as the tyrosyl radical derived from D-tyrosinate(2-). researchgate.net The discovery of a stable protein-based free radical from a tyrosine residue in Escherichia coli ribonucleotide reductase highlighted the importance of EPR in enzymology. utsa.edu This technique is often the most pertinent tool for understanding the chemical properties of radical intermediates, which are typically too unstable for methods like X-ray crystallography. utsa.edu
The EPR spectrum of a tyrosyl radical is characterized by a signal around g ≈ 2, which exhibits distinctive hyperfine splitting. rsc.org This splitting pattern is highly sensitive to the radical's conformation and its surrounding microenvironment. nih.gov For instance, at least three different types of EPR signals have been identified for tyrosyl radicals in various enzymes, distinguished by their hyperfine splitting values. utsa.edu
Advanced EPR-based techniques are employed for a more precise characterization. rsc.org The combination of multi-frequency (e.g., X, Q, W-band) continuous-wave (CW) EPR and pulsed methods like Electron-Nuclear Double Resonance (ENDOR) spectroscopy allows for a more accurate determination of the radical species. rsc.org High-frequency EPR resolves the g-tensor components, while ENDOR reveals the distribution of electron density on the phenol (B47542) ring. rsc.orgacs.org These methods, often combined with isotopic labeling, have been crucial in determining the electronic structure and orientation of tyrosyl radicals within enzymes. utsa.eduacs.org
Table 1: Typical EPR Parameters for Tyrosyl Radicals This table presents representative g-tensor values and hyperfine coupling constants observed for tyrosyl radicals in different systems, as determined by EPR spectroscopy.
| Parameter | Typical Value | Significance | Reference |
|---|---|---|---|
| g-tensor (gx, gy, gz) | 2.0091, 2.0046, 2.0021 | Provides information about the electronic structure and is characteristic of a tyrosyl radical, distinguishing it from other radicals like tryptophan. nih.gov | nih.gov |
| Hyperfine Splitting (A) | ~1.8 - 2.1 mT | Arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., protons), revealing information about the radical's conformation and environment. utsa.edu | utsa.edu |
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure, bonding, and non-covalent interactions of D-tyrosinate(2-). researchgate.netnih.gov These techniques are particularly powerful for determining the protonation state of the phenolic hydroxyl group and the carboxylic acid group, as the vibrational frequencies of C=O, C-O, and O-H bonds are highly sensitive to their chemical environment and protonation status. nih.govmpg.de
FT-IR spectroscopy has been instrumental in identifying the proton acceptor for redox-active tyrosine residues. pnas.org For example, difference FT-IR studies on Photosystem II (PSII) have shown that specific vibrational bands are associated with the protonation and deprotonation of a histidine residue coupled to the oxidation state of a tyrosine. pnas.orgacs.org In studies of cytochrome c oxidase, time-resolved step-scan FT-IR has been used to monitor the protonation state of a key tyrosine residue during its catalytic cycle, assigning specific bands to the protonated (ν(CO) ~1247 cm⁻¹) and deprotonated (ν(CO) ~1301-1308 cm⁻¹) forms. nih.govnih.gov
Raman spectroscopy, often complemented by Density Functional Theory (DFT) calculations, is used to analyze the conformational properties of tyrosine. researchgate.net Studies have interpreted FT-Raman spectra in terms of fundamental, combination, and overtone bands, allowing for a detailed vibrational assignment. researchgate.net The technique can distinguish between different conformers and analyze the effects of the local environment on the tyrosyl side chain. researchgate.net
Table 2: Key Vibrational Frequencies for Tyrosine Protonation States This table summarizes characteristic FT-IR frequencies used to identify the protonation state of the tyrosine side chain.
| Vibrational Mode | Frequency (Protonated Tyr-OH) | Frequency (Deprotonated Tyr-O⁻) | Assignment | Reference |
|---|---|---|---|---|
| ν7a(CO) / δ(COH) | ~1247-1254 cm⁻¹ | ~1301-1308 cm⁻¹ | C-O stretching and C-O-H bending modes of the phenolic group. The shift to a higher frequency upon deprotonation is a key indicator. | nih.govacs.orgnih.gov |
| Ring CC Stretching | ~1521 cm⁻¹ | - | Vibrational mode of the aromatic ring, sensitive to changes in the electronic structure upon deprotonation. | acs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. nih.govmdpi.com For D-tyrosinate(2-), NMR is used to study its conformation, dynamics, and interactions with other molecules, such as proteins or synthetic receptors. nih.govcsic.es
Multi-dimensional NMR experiments, such as 2D ¹H-¹⁵N HSQC and 3D triple-resonance experiments, are used to assign the chemical shifts of backbone and side-chain atoms. nih.govmdpi.com These assignments are the first step toward determining the solution structure and analyzing molecular interactions. nih.gov
NMR is particularly well-suited for studying binding events. csic.es When D-tyrosinate(2-) or a peptide containing it binds to a receptor, changes in the chemical shifts of the involved nuclei (chemical shift perturbation) can be observed. csic.es This data allows for the mapping of the binding interface and the calculation of dissociation constants (KD). mdpi.com Furthermore, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, relaxation time measurements, and diffusion-ordered spectroscopy (DOSY) provide information on the proximity of atoms, molecular dynamics, and the formation of supramolecular complexes. mdpi.comcsic.es
Table 3: NMR Techniques for Studying D-Tyrosinate(2-) Interactions This table outlines various NMR methods and the specific information they provide for the analysis of D-tyrosinate(2-) in solution.
| NMR Technique | Information Obtained | Application Example | Reference |
|---|---|---|---|
| 1H-¹⁵N HSQC/TROSY | Mapping of backbone amide signals; detection of chemical shift perturbations upon binding. | Identifying residues in a protein's binding pocket that interact with a tyrosine-containing ligand. nih.govmdpi.com | nih.govmdpi.com |
| NOESY | Through-space correlations between protons (<5 Å), used for structure determination and identifying binding interfaces. | Determining the conformation of a D-tyrosine containing peptide when bound to a receptor. nih.gov | nih.gov |
| Relaxation Measurements (R₁, R₂) | Information on molecular dynamics and conformational flexibility on various timescales. | Characterizing the flexibility of the protein backbone and side chains upon ligand binding. nih.gov | nih.gov |
| Diffusion-Ordered Spectroscopy (DOSY) | Measures translational diffusion coefficients, allowing for the characterization of complex formation. | Confirming the association of a small molecule like D-tyrosinate with a larger macromolecule. csic.es | csic.es |
Stopped-flow spectroscopy is a rapid-kinetics technique used to study fast chemical reactions, such as enzyme-catalyzed reactions, on a millisecond timescale. photophysics.comlibretexts.org It is particularly useful for analyzing the pre-steady-state phase of a reaction, which provides insight into individual steps like substrate binding, intermediate formation, and product release. photophysics.comwustl.edu
The technique is often coupled with fluorescence detection. 2bind.com Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence emission can be sensitive to conformational changes or ligand binding. nih.govnih.gov The activation of D-tyrosine by enzymes like tyrosyl-tRNA synthetase can be monitored by observing the change in the enzyme's intrinsic fluorescence that accompanies the formation of the enzyme-intermediate complex. nih.govnih.gov
By rapidly mixing the enzyme with D-tyrosine and monitoring the fluorescence change over time, researchers can determine the rates of specific reaction steps. nih.govnih.gov Fitting this kinetic data to appropriate models yields crucial parameters such as association rate constants (kon), dissociation rate constants (koff), and equilibrium dissociation constants (Kd). nih.govnih.gov This method was used to show that Bacillus stearothermophilus tyrosyl-tRNA synthetase binds D-tyrosine with only an 8.5-fold lower affinity than its natural L-tyrosine substrate and activates it at a rate just 3-fold slower. nih.gov
Table 4: Kinetic Parameters for D-Tyrosine Activation by Tyrosyl-tRNA Synthetase This table presents kinetic and binding data for the interaction of D-Tyrosine with *Bacillus stearothermophilus Tyrosyl-tRNA Synthetase, as determined by stopped-flow fluorescence.*
| Parameter | Value for D-Tyrosine | Value for L-Tyrosine | Methodology | Reference |
|---|---|---|---|---|
| Dissociation Constant (Kd) | 102 µM | 12 µM | Stopped-Flow Fluorescence Titration | nih.gov |
| Forward Rate Constant (k3) | 13 s⁻¹ | 38 s⁻¹ | Pre-Steady-State Kinetics (Single Turnover) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Interaction Studies
Computational Chemistry and Molecular Modeling
Computational methods provide a theoretical framework to complement experimental data, offering predictions and deeper mechanistic insights into the properties of D-tyrosinate(2-).
Quantum mechanical (QM) calculations are used to model the behavior of electrons in molecules, providing fundamental insights into electronic structure, geometry, and chemical reactivity. walshmedicalmedia.comgatech.eduuu.nl These methods are essential for studying systems like D-tyrosinate(2-) and its radical, where electron distribution dictates function. acs.org
Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost. researchgate.netweizmann.ac.il DFT calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (for comparison with FT-IR and Raman spectra), electronic properties like molecular orbitals and charge distribution, and reaction energies. jstar-research.com For instance, DFT has been used to calculate the equilibrium geometry and harmonic vibrational frequencies of tyrosine, showing good agreement with experimental spectra. researchgate.net
QM calculations are also critical for predicting reactivity. walshmedicalmedia.comjstar-research.com By calculating the energies of reactants, transition states, and products, researchers can predict activation energies and reaction pathways. jstar-research.com For D-tyrosinate(2-), QM methods can be used to model its oxidation to the tyrosyl radical, helping to understand the energetics of proton-coupled electron transfer events. acs.org Furthermore, quantum chemical reactivity descriptors can be calculated to predict ligand affinity and stacking interactions in protein binding sites. nih.gov Different DFT functionals and basis sets can be chosen to optimize the accuracy of the predictions for specific properties. plos.orgacs.org
Table 5: Applications of Quantum Mechanical Calculations for D-Tyrosinate(2-) Research This table summarizes various properties of D-tyrosinate(2-) that can be predicted using QM methods and the significance of these predictions.
| Predicted Property | Computational Method | Research Significance | Reference |
|---|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides the most stable 3D structure; predicts bond lengths and angles. researchgate.net | researchgate.net |
| Vibrational Frequencies | DFT, MP2 | Allows for the assignment of experimental FT-IR and Raman spectra and analysis of molecular vibrations. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Electronic Properties (HOMO/LUMO, Charge Distribution) | DFT, ab initio methods | Helps predict sites of electrophilic/nucleophilic attack and understand redox properties. researchgate.netacs.org | researchgate.netacs.org |
| Reaction Energetics (Activation Energy) | DFT, Double-Hybrid Functionals (e.g., B2PLYP) | Predicts the feasibility and kinetics of chemical reactions, such as oxidation to the tyrosyl radical. acs.orgjstar-research.complos.org | acs.orgjstar-research.complos.org |
| EPR Parameters (g-tensor, Hyperfine Couplings) | DFT | Aids in the interpretation of experimental EPR spectra of the tyrosyl radical. acs.orgresearchgate.net | acs.orgresearchgate.net |
Molecular Dynamics Simulations of D-Tyrosinate Interactions in Biological Milieus
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic interactions of D-tyrosinate(2-) within complex biological environments at an atomic level. These simulations provide insights into the conformational changes, interaction energies, and solvation dynamics that govern the behavior of D-tyrosinate(2-) when interacting with biomolecules like proteins and nucleic acids.
The process begins with the creation of a system model, where the D-tyrosinate(2-) dianion and the surrounding biological milieu (e.g., a protein in aqueous solution) are represented by a force field. Force fields, such as Amber or CHARMM, are sets of parameters that define the potential energy of the system based on the positions of its atoms. For D-tyrosinate(2-), specific parameters for the deprotonated phenolic and carboxylate groups are crucial for accurate representation.
Once the system is set up, an MD simulation solves Newton's equations of motion for every atom, tracking their trajectories over time, typically on the nanosecond to microsecond timescale. nih.gov Analysis of these trajectories can reveal key information. For instance, simulations can elucidate the stability of D-tyrosinate(2-) binding within an enzyme's active site by calculating the root mean square deviation (RMSD) of the ligand over time. oncotarget.com A stable, low RMSD value suggests a persistent binding mode.
Recent studies on related tyrosine systems have demonstrated the utility of MD simulations. For example, simulations have been used to study the conformational stability of tyrosinase when interacting with flavonoid inhibitors, showing that stable complexes are formed within 100 nanoseconds. acs.org In other research, MD simulations revealed how the phosphorylation of a tyrosine residue can alter the electrostatic environment and enhance substrate binding in enzymes like phosphoglycerate mutase 1. oncotarget.com These established methodologies are directly applicable to studying the specific impact of the D-tyrosinate(2-) dianion on protein structure and function.
Docking Studies for Ligand-Receptor and Enzyme-Substrate Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as D-tyrosinate(2-), when it binds to a receptor, typically a protein. samipubco.com This method is instrumental in understanding the binding mode and affinity of D-tyrosinate(2-) in the active sites of enzymes or the binding pockets of receptors, providing a static snapshot of the interaction. samipubco.comscholarsresearchlibrary.com
The docking process involves preparing the 3D structures of both the D-tyrosinate(2-) ligand and the target protein, which is often obtained from crystallographic data from the Protein Data Bank (PDB). plos.orgsbmu.ac.ir Docking algorithms, implemented in software like AutoDock, Molegro Virtual Docker (MVD), or Glide, then systematically sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site. scholarsresearchlibrary.complos.orgbiomedpharmajournal.org
Each generated pose is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). biomedpharmajournal.org Poses with the lowest binding energy are considered the most likely binding modes. researchgate.net
Analysis of the best-docked poses reveals crucial details about the interaction. For D-tyrosinate(2-), this would include identifying specific hydrogen bonds, electrostatic interactions between its charged groups and receptor residues, and hydrophobic interactions involving its aromatic ring. mdpi.com For instance, docking studies on tyrosinase inhibitors have shown that ligands often interact with the copper ions in the active site. plos.orgmdpi.com A docking simulation of D-tyrosinate(2-) into tyrosinase could test whether its phenoxide and carboxylate groups chelate these copper ions, a common mechanism for tyrosinase inhibitors. mdpi.com
The reliability of a docking protocol is often validated by "redocking" the native co-crystallized ligand into the receptor's active site and ensuring the algorithm can reproduce the experimentally observed binding pose, typically by measuring the root-mean-square deviation (RMSD) between the docked and crystal structures. sbmu.ac.ir
Table 1: Representative Docking Study Parameters for Tyrosinase Inhibition This table is a representative example based on typical methodologies and does not represent a specific study on D-tyrosinate(2-).
| Parameter | Description | Example Software/Method | Reference |
|---|---|---|---|
| Protein Target | 3D structure of the enzyme, often from mushroom tyrosinase (Agaricus bisporus). | PDB ID: 2Y9X | plos.org |
| Ligand Preparation | Generation of 3D coordinates for the inhibitor molecule and energy minimization. | ChemDraw, Hyperchem | biomedpharmajournal.org |
| Docking Software | Program used to perform the docking calculations. | AutoDock, Molegro Virtual Docker (MVD), Glide | scholarsresearchlibrary.complos.orgbiomedpharmajournal.org |
| Scoring Function | Algorithm used to estimate the free energy of binding (ΔGbind). | MolDock Score, GlideScore (G-Score) | scholarsresearchlibrary.complos.org |
| Binding Site Definition | Specification of the region on the protein where docking is performed, often centered on the co-crystallized ligand or active site residues. | Grid box centered on active site copper ions | sbmu.ac.ir |
| Validation | Redocking of a known inhibitor to validate the accuracy of the docking protocol. | RMSD calculation between docked and experimental pose | sbmu.ac.ir |
Advanced Synthetic and Derivatization Strategies
Chiral Synthesis of D-Tyrosine Analogues and Probes
The chiral synthesis of analogues and probes based on the D-tyrosine scaffold is essential for probing biological systems and developing new therapeutic agents. These synthetic efforts aim to create molecules with modified physicochemical properties, such as altered acidity, redox potential, or fluorescence, while retaining the core D-amino acid structure. acs.orgrsc.org
One powerful strategy involves the derivatization of D-tyrosine itself. For example, potent inhibitors of human nonpancreatic secretory phospholipase A2 (hnpsPLA2-IIa) have been synthesized from D-tyrosine. researchgate.net These syntheses often involve protecting the amine and carboxyl groups, followed by modification of the phenolic side chain or the peptide backbone.
Palladium-catalyzed cross-coupling reactions are a cornerstone for creating advanced D-tyrosine analogues. The Heck coupling, for instance, has been used to synthesize fluorescent unnatural amino acids (UAAs) from protected diiodo-L-tyrosine by reacting it with various styrene (B11656) analogues. rsc.org This approach allows for the creation of probes with tunable optical properties, including emissions across the visible spectrum. rsc.org Similarly, Pd-catalyzed cross-coupling of halogenated aryl alcohols with an organozinc reagent derived from a protected serine ester has been employed to produce D-tyrosine analogues where the phenol ring is replaced by pyridinol or pyrimidinol moieties. acs.org These substitutions systematically alter the electronic properties of the side chain. acs.org
Another sophisticated approach involves the synthesis of conformationally rigid analogues to reduce flexibility and potentially increase binding affinity and selectivity. Dibenzofuran α-amino acids, which act as rigid tyrosine mimics, have been prepared through methods like Pd(II)-catalyzed C–O cyclization of an ortho-aryl tyrosine derivative. acs.org These rigid structures often exhibit enhanced fluorescent properties, making them valuable as probes for applications like Förster resonance energy transfer (FRET). acs.org
Table 2: Selected Synthetic Strategies for Tyrosine Analogues
| Synthetic Strategy | Target Analogue/Probe Type | Key Reaction | Starting Material | Reference |
|---|---|---|---|---|
| Side-Chain Modification | Enzyme Inhibitors | Derivatization of phenol and amine groups | D-Tyrosine | researchgate.net |
| Fluorescent Probe Synthesis | Stimuli-Responsive Fluorescent Probes | Palladium-catalyzed Heck coupling | Protected Diiodo-L-tyrosine | rsc.org |
| Heterocyclic Analogue Synthesis | Probes for Electron Transfer Studies | Pd-catalyzed cross-coupling with organozinc reagent | N-Boc L-serine derivative | acs.org |
| Conformationally Rigid Analogue Synthesis | Fluorescent FRET Donors | Pd(II)-catalyzed C–O cyclization | ortho-Aryl Tyrosine Derivative | acs.org |
Incorporation of D-Tyrosine and its Derivatives into Peptidic and Polymeric Architectures
The incorporation of D-tyrosine and its derivatives into larger molecular structures like peptides and polymers is a key strategy for creating advanced biomaterials and therapeutics with novel properties. The use of a D-amino acid can confer significant advantages, most notably resistance to degradation by proteases, which typically target peptides composed of L-amino acids. nih.gov
In peptide synthesis, D-tyrosine can be incorporated at specific positions to modulate biological activity. A notable example is the addition of D-tyrosine to the terminus of cosmetic peptides. nih.govresearchgate.net Studies have shown that adding a D-tyrosine residue to the C-terminus of an anti-wrinkle peptide, pentapeptide-18, endowed it with an additional anti-melanogenic effect by inhibiting tyrosinase activity. nih.govresearchgate.net This strategy offers a way to generate dual-function peptides without compromising the original activity of the parent sequence. nih.gov The synthesis is typically achieved using standard solid-phase peptide synthesis (SPPS) methodologies, where the D-tyrosine is introduced as a protected amino acid building block.
Beyond simple terminal additions, D-tyrosine derivatives can be incorporated into more complex peptide architectures. For example, a lithocholic acid-D-tyrosine conjugate was incorporated into peptides using ribosomal synthesis methods, leading to the creation of macrocyclic peptide libraries with enhanced stability and binding affinity for protein targets like Trop2 and EphA2. nih.gov
In the field of polymer science, tyrosine-derived monomers are used to create biodegradable and biocompatible polymers for tissue engineering and drug delivery. researchgate.net Tyrosine-derived polycarbonates, for instance, are synthesized from monomers like desaminotyrosyl-tyrosine alkyl esters. researchgate.net While many of these are based on L-tyrosine, the principles are directly transferable to D-tyrosine-based monomers to create polymers with potentially different degradation profiles and mechanical properties. The phenolic side chain of the tyrosine unit provides a handle for further modification or cross-linking, allowing for the creation of hydrogels and other advanced materials. nih.gov For instance, copolymers containing desaminotyrosyl-tyrosine can be crosslinked with polyethylene (B3416737) glycol (PEG) to form hydrogels with tunable properties for applications like promoting angiogenesis. researchgate.net The incorporation of coumarin-tyrosine hybrids into methacrylate (B99206) backbones has also been explored to create polymers with unique optoelectronic properties. acs.org
Emerging Research Frontiers and Future Perspectives
Elucidation of Undiscovered Biological Roles of D-Tyrosinate(2-)
While the functions of L-amino acids are well-established, the physiological roles of their D-enantiomers are still being uncovered. frontiersin.orgthieme-connect.com Recent advancements in analytical techniques have revealed the presence of various D-amino acids, including D-serine, D-aspartate, D-alanine, and D-cysteine, in mammalian tissues, where they play significant roles in the nervous and endocrine systems. nih.govnih.gov
Although D-tyrosine has no definitively established activity in the brain, recent findings suggest it can act as a tyrosinase inhibitor, which is significant given the enzyme's implication in neurodegenerative conditions like Parkinson's disease. mdpi.com This inhibitory action on tyrosinase, an enzyme involved in melanin (B1238610) production, hints at a potential neuroprotective role for D-tyrosine by preventing the overproduction of dopamine. mdpi.com Further research into D-tyrosine's effects in animal models of degenerative diseases is a promising avenue.
In the realm of microbiology, D-amino acids are known to be key components of bacterial peptidoglycan, contributing to cell wall integrity. frontiersin.orgthieme-connect.com Some bacteria release extracellular D-amino acids, including D-tyrosine, to regulate biofilm formation and disassembly. frontiersin.org For instance, a mixture of D-amino acids, including D-tyrosine, can prevent biofilm formation by Bacillus subtilis. frontiersin.org Interestingly, D-tyrosine has been shown to inhibit biofilm formation in both Pseudomonas aeruginosa and Bacillus subtilis at specific concentrations. frontiersin.org
Future research will likely focus on identifying novel receptors and signaling pathways that are specifically modulated by D-tyrosinate(2-). The exploration of its role in inter-kingdom signaling between host and microbiota is another critical frontier. frontiersin.org Unraveling these undiscovered biological functions could pave the way for new therapeutic strategies for a variety of diseases.
Development of D-Tyrosinate(2-)-Based Materials and Catalysts
The unique properties of D-amino acids are being increasingly exploited in materials science and catalysis. The incorporation of D-amino acids into peptides can enhance their stability and resistance to enzymatic degradation, a valuable attribute for therapeutic peptides. jpt.com
Tyrosine-derived polymers, in particular, have shown great promise as biomaterials due to their biocompatibility and degradability. nih.govacs.org These polymers, which can be synthesized through various techniques like ring-opening polymerization and enzymatic polymerization, include polycarbonates, polyarylates, and polyurethanes. nih.govacs.orgnist.gov The specific properties of these materials can be tuned by altering the chemical nature of the pendant groups attached to the tyrosine backbone. nist.gov While much of the existing research has focused on L-tyrosine, the use of D-tyrosine offers the potential to create materials with novel stereochemical properties and functions. For instance, tyrosine-derived polycarbonates are being investigated for tissue engineering applications, and the inclusion of D-tyrosinate(2-) could influence cell-material interactions and degradation kinetics. nist.gov
In the field of catalysis, D-amino acids can be used to create enantioselective catalysts. For example, D-tyrosine has been used in the enantioselective synthesis of bicyclic ketocarbaldehydes. uniroma1.it Furthermore, DNAzymes have been shown to catalyze the oxidation of L-tyrosine to dityrosine, and similar principles could be applied using D-tyrosine as a substrate or a component of the catalyst itself. acs.org The development of catalysts based on D-tyrosinate(2-) could lead to more efficient and selective chemical syntheses. Research is also exploring the use of rhodium complexes and photocatalysts for the modification of tyrosine residues, which could be adapted for D-tyrosine to create novel catalytic systems. rsc.org
Advanced In Situ Spectroscopic Probes for Real-Time Monitoring of D-Tyrosinate(2-) Transformations
Understanding the dynamic transformations of D-tyrosinate(2-) in biological and chemical systems requires sophisticated analytical tools that can provide real-time information. The development of advanced in situ spectroscopic probes is a critical research frontier.
Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for labeling and visualizing bacterial cell walls in real-time. nih.govrsc.org These probes are incorporated into peptidoglycan by the cell's own biosynthetic machinery, allowing for the specific monitoring of cell wall synthesis and remodeling. nih.gov Expanding the palette of FDAAs to include a D-tyrosine analog with distinct spectral properties would be highly valuable.
Raman spectroscopy is another powerful technique for the non-invasive, real-time monitoring of metabolites in cell cultures. While challenges exist due to the low concentrations of many amino acids, predictive models based on Raman spectra can be developed to track changes in amino acid levels, including tyrosine. Further refinement of these models will be essential for accurately monitoring D-tyrosinate(2-) dynamics.
Other promising techniques include probe electrospray ionization mass spectrometry (PESI-MS) for real-time reaction monitoring and advanced nuclear magnetic resonance (NMR) spectroscopy. uniroma1.itshimadzu.com For instance, NMR has been used to monitor the progress of D-tyrosine-mediated cyclization reactions in real-time. uniroma1.it The development of hyperpolarized 15N-labeled D-tyrosine probes could significantly enhance the sensitivity of magnetic resonance spectroscopy and imaging for in vivo studies. rsc.org
Future efforts will focus on creating probes with improved photostability, quantum yield, and specific targeting capabilities to enable the visualization of D-tyrosinate(2-) transformations with higher spatial and temporal resolution within complex biological environments. pnas.org
Integration of Omics Data with D-Amino Acid Metabolism Studies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the complex networks governing D-amino acid metabolism. Integrating these large-scale datasets is crucial for building a holistic picture of the roles of D-tyrosinate(2-).
Metabolomics, the comprehensive analysis of all metabolites in a biological sample, is particularly powerful for identifying and quantifying D-amino acids. mdpi.com Chiral metabolomics, which specifically focuses on distinguishing between L- and D-enantiomers, is an emerging field with significant potential for biomarker discovery in neurological diseases. mdpi.com
By combining metabolomic data with genomic and transcriptomic data, researchers can identify the genes and pathways involved in D-tyrosine synthesis, degradation, and transport. mdpi.com For example, multi-omics studies in common carp (B13450389) have revealed candidate genes and pathways related to amino acid metabolism, including that of tyrosine. mdpi.com Similar approaches in mammals could uncover the genetic basis for variations in D-tyrosine levels and their physiological consequences.
Chemogenetic approaches, which use engineered proteins to control the production of specific molecules, can be combined with omics to study the effects of elevated D-amino acid levels. For instance, the use of D-amino acid oxidase (DAAO) in transgenic models allows for the controlled production of hydrogen peroxide from D-amino acids, and subsequent multi-omic analysis can reveal the cellular responses to this oxidative stress. nih.gov
The ultimate goal is to integrate these multi-omics datasets into systems biology models that can simulate and predict the behavior of D-tyrosinate(2-) within complex biological networks. creative-proteomics.com
Theoretical and Experimental Convergence for Predicting D-Tyrosinate(2-) Behavior in Complex Systems
A synergistic approach that combines theoretical modeling with experimental validation is essential for accurately predicting the behavior of D-tyrosinate(2-) in complex environments. Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are becoming increasingly powerful tools for studying the structure, properties, and reactivity of molecules.
DFT calculations can be used to model the spectroscopic properties of D-tyrosine, aiding in the interpretation of experimental spectra. researchgate.net For example, time-dependent DFT has been used to model the optical rotatory dispersion of aromatic amino acids, including tyrosine, in solution. acs.org Such theoretical models can help to understand how the chiral nature of D-tyrosinate(2-) influences its interactions with light and other molecules.
MD simulations can provide insights into the conformational dynamics of D-tyrosine-containing peptides and polymers, helping to explain how the stereochemistry of the amino acid affects the supramolecular structure of self-assembled aggregates. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study enzyme-catalyzed reactions involving D-tyrosine, such as its activation by tyrosyl-tRNA synthetase. nih.gov These simulations can reveal the structural basis for substrate specificity and catalytic efficiency.
By converging theoretical predictions with experimental data from techniques like X-ray crystallography, NMR, and various spectroscopies, researchers can build increasingly accurate models of D-tyrosinate(2-) behavior. This integrated approach will be crucial for designing novel D-tyrosine-based materials with specific properties and for understanding the subtle yet significant roles of this D-amino acid in biological systems.
Q & A
Q. How can researchers verify the structural identity and purity of D-tyrosinate(2−) in synthetic preparations?
Methodological Answer:
- Use polarimetry to confirm enantiomeric purity, as D-tyrosinate(2−) should exhibit optical activity distinct from its L-isomer .
- Validate purity via HPLC-MS with chiral columns, comparing retention times and mass spectra against certified standards .
- Supplement with elemental analysis (C, H, N) to confirm stoichiometry and FTIR to identify functional groups (e.g., carboxylate and amine peaks) .
Q. What experimental strategies optimize the synthesis of D-tyrosinate(2−) while minimizing racemization?
Methodological Answer:
- Employ low-temperature alkaline hydrolysis of D-tyrosine derivatives to reduce racemization risks .
- Monitor reaction pH (e.g., pH 10–12) to stabilize the anionic form and use inert atmospheres to prevent oxidative degradation .
- Track enantiomeric excess (EE) at each step using circular dichroism (CD) spectroscopy .
Q. How should researchers design controlled experiments to study D-tyrosinate(2−)’s role in enzymatic inhibition?
Methodological Answer:
- Define independent variables (e.g., D-tyrosinate concentration, pH) and dependent variables (e.g., enzyme activity measured via spectrophotometry) .
- Include controls: (1) L-tyrosinate(2−) to assess stereospecificity, (2) buffer-only blanks, and (3) known inhibitors for benchmarking .
- Use Michaelis-Menten kinetics to calculate inhibition constants () and validate with Lineweaver-Burk plots .
Q. What analytical methods are critical for quantifying D-tyrosinate(2−) in biological matrices?
Methodological Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., D-tyrosinate-<sup>13</sup>C6) to correct for matrix effects .
- Validate methods per ICH guidelines: assess linearity (R<sup>2</sup> > 0.99), precision (%RSD < 5%), and recovery (85–115%) .
- Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation in complex mixtures .
Q. How can researchers ensure reproducibility in D-tyrosinate(2−) solubility studies?
Methodological Answer:
- Standardize solvent systems (e.g., aqueous buffers at defined ionic strengths) and temperatures using calibrated equipment .
- Report saturation concentrations via nephelometry or gravimetric analysis, triplicated across independent batches .
- Publish raw data (e.g., solubility vs. pH curves) and experimental protocols in supplementary materials for transparency .
Advanced Research Questions
Q. How to resolve contradictions in reported spectral data for D-tyrosinate(2−) across studies?
Methodological Answer:
- Perform meta-analysis of published NMR/IR spectra to identify inconsistencies in solvent effects or calibration .
- Replicate disputed experiments under controlled conditions (e.g., deuterated solvents, standardized pH) and publish raw spectral datasets .
- Use quantum mechanical calculations (DFT) to predict vibrational frequencies and compare with experimental IR peaks .
Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in D-tyrosinate(2−) reactions?
Methodological Answer:
Q. How to assess D-tyrosinate(2−)’s stability under physiological conditions for drug delivery applications?
Methodological Answer:
- Simulate biological environments (e.g., phosphate-buffered saline at 37°C) and monitor degradation via LC-MS over 24–72 hours .
- Identify degradation products (e.g., decarboxylated derivatives) and quantify half-lives using Arrhenius plots .
- Correlate stability with molecular dynamics (MD) simulations of solvation effects .
Q. What statistical approaches are optimal for analyzing dose-response data involving D-tyrosinate(2−)?
Methodological Answer:
- Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC50 values and confidence intervals .
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups and control for type I errors .
- Share code/scripts (e.g., R or Python) for data fitting in open repositories to enable reproducibility .
Q. How to integrate multi-omics data to elucidate D-tyrosinate(2−)’s metabolic pathways?
Methodological Answer:
- Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map enzyme expression and metabolite fluxes .
- Use pathway analysis tools (e.g., KEGG, MetaCyc) to identify enriched pathways and validate with isotopic tracer studies .
- Publish datasets in FAIR-compliant repositories (e.g., MetaboLights) with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
